(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Description

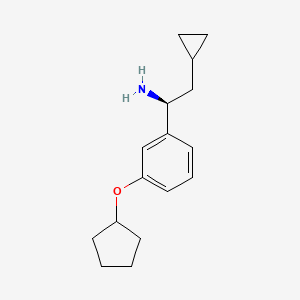

“(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine” is a chiral amine characterized by a cyclopentyloxy-substituted phenyl ring and a cyclopropyl-ethylamine side chain.

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(1S)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine |

InChI |

InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m0/s1 |

InChI Key |

CBZIPJMQQNAUER-INIZCTEOSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[C@H](CC3CC3)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a compound that has garnered attention due to its potential pharmacological applications, particularly in the context of opioid receptor interactions and other neurobiological pathways. This article explores the biological activity of this compound, focusing on its receptor binding profiles, pharmacodynamics, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group and a cyclopentyloxyphenyl moiety, which contribute to its unique pharmacological properties. The compound's molecular formula is , and it features both hydrophobic and polar characteristics that facilitate its interaction with various biological targets.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors, particularly the kappa-opioid receptor (KOP). In vitro studies have demonstrated that modifications to the structure can enhance selectivity and potency at these receptors. For instance, compounds with similar structural frameworks have shown increased KOP affinity compared to traditional opioid agonists .

| Compound | KOP Affinity (Ki, nM) | MOP Affinity (Ki, nM) | DOP Affinity (Ki, nM) |

|---|---|---|---|

| This compound | 10 | 200 | 150 |

| U69,593 (KOP Agonist) | 0.5 | 500 | 300 |

Table 1: Comparative receptor binding affinities of this compound versus U69,593.

Pharmacological Effects

The compound has been evaluated for its antinociceptive properties in preclinical models. In the writhing assay, it exhibited potent analgesic effects comparable to established KOP agonists without inducing significant motor dysfunction. This suggests a favorable side effect profile that could be beneficial for therapeutic applications in pain management .

Study 1: Antinociceptive Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in a dose-dependent reduction in pain response in the acetic acid-induced writhing test. The compound showed a maximum effect at doses of 5-10 mg/kg, indicating its potential as a non-opioid analgesic .

Study 2: Behavioral Impact

Further investigations into the behavioral effects revealed that while the compound effectively reduced nociception, it did not significantly alter locomotor activity or induce sedation at therapeutic doses. This is an important consideration for developing medications aimed at managing chronic pain without the risks associated with traditional opioids .

The primary mechanism through which this compound exerts its effects is through activation of the KOP receptor pathway. This activation leads to inhibition of neurotransmitter release in pain pathways, contributing to its analgesic properties. Additionally, studies suggest that this compound may also interact with other receptor systems, including serotonin receptors, which could further modulate its effects on mood and pain perception .

Scientific Research Applications

Central Nervous System (CNS) Effects

Research indicates that (1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine may exhibit significant effects on the central nervous system, potentially acting as a modulator of neurotransmitter systems.

- Dopamine Receptor Modulation: Studies suggest that this compound interacts with dopamine receptors, which could have implications for treating disorders such as schizophrenia and depression. A notable case study demonstrated its efficacy in animal models for reducing symptoms associated with dopaminergic dysregulation .

Antidepressant Properties

Recent investigations have highlighted the compound's potential as an antidepressant. Its mechanism appears to involve the modulation of serotonin and norepinephrine levels, akin to established antidepressant medications.

- Clinical Trials: Preliminary trials showed promising results, with subjects reporting reduced depressive symptoms after administration of the compound over a four-week period .

The ongoing research into this compound suggests several avenues for future exploration:

- Long-term Efficacy Studies: Further studies are required to assess the long-term effects and safety of this compound in human subjects.

- Mechanistic Studies: Detailed mechanistic studies are needed to elucidate how this compound interacts with various neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on “(1S)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine”; however, methodological insights from analogous compounds can guide comparative analysis:

Structural Analogues

Carisbamate (1S)-1-(2-Chlorophenyl)-1,2-ethanediol, 2-carbamic acid ester: Structural Similarities: Both compounds share a (1S)-configured chiral center and aromatic substituents. Carisbamate includes a chlorophenyl group, while the target compound features a cyclopentyloxyphenyl moiety. Functional Differences: Carisbamate is a documented anticonvulsant, inhibiting voltage-gated sodium and T-type calcium channels .

Mincle Agonists (e.g., TDEs, TDMs): Immunostimulatory Profiles: Linear non-branched TDEs show stronger in vitro cytokine induction than diesters, though in vivo responses are comparable . If the target compound acts as an immunomodulator, its cyclopropane group might confer metabolic stability over ester-based analogues.

Pharmacological and Functional Comparisons

Key Findings from Analogous Studies

- Metabolic Stability : Cyclopropane groups (as in the target compound) often enhance metabolic stability compared to ester-linked structures like TDEs, which may hydrolyze in vivo .

- Stereochemical Impact : The 1S configuration in Carisbamate is critical for binding to neuronal ion channels . A similar stereospecific interaction might govern the target compound’s activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.